molecular formula C8H8F2N2O B8630958 2-Amino-2-(2,4-difluorophenyl)acetamide

2-Amino-2-(2,4-difluorophenyl)acetamide

Cat. No.: B8630958
M. Wt: 186.16 g/mol
InChI Key: PYHYYQWLXJQIOZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-difluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to an acetamide backbone with an amino substitution. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and lipophilicity.

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C8H8F2N2O/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

PYHYYQWLXJQIOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Biological Activity logP (Predicted) Key Interactions
2-Amino-2-(2,4-difluorophenyl)acetamide 2,4-F₂, NH₂ Hypothesized antimicrobial ~2.5 H-bonding (NH), π-π (aryl)
N-(2,4-Difluorophenyl)acetamide 2,4-F₂ Unknown ~2.8 Van der Waals (aryl)
Tosufloxacin 2,4-F₂ (quinolone core) Anti-persister (IC50: ~0.1 µg/mL) ~1.2 DNA gyrase inhibition
2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide 2,5-F₂, Cl-phenoxy Unknown ~3.0 Steric hindrance (Cl)

Table 2. Spectral Data Comparison

Compound IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹H-NMR (δ, ppm)
This compound (Hypothetical) 1660–1680 3150–3319 (NH) 3.5–4.5 (CH₂), 6.7–8.6 (Ar-H)
Compound 17 () 1715.20 2914.10 (CH₂), 11.86 (NH) 3.33–3.54 (CH₂), 6.77–8.64 (Ar-H)
Triazole-Thiones [7–9] () Absent 3278–3414 (NH) N/A (tautomer-dependent)

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